molecular formula C23H19ClFN3O4S B2504206 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1031555-21-1

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2504206
CAS No.: 1031555-21-1
M. Wt: 487.93
InChI Key: CIELJRCBBLVJKP-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine class, characterized by a 1,2,3-benzothiadiazine core modified with a 1,1-dioxide group, a 6-chloro substituent, and a 2-fluorophenyl moiety at position 2. The acetamide side chain is substituted with a 4-ethoxyphenyl group, which contributes to its distinct physicochemical and pharmacological properties. Benzothiadiazine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects .

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O4S/c1-2-32-17-10-8-16(9-11-17)26-22(29)14-28-27-23(18-5-3-4-6-20(18)25)19-13-15(24)7-12-21(19)33(28,30)31/h3-13H,2,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIELJRCBBLVJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H19ClFN3O4SC_{23}H_{19}ClFN_{3}O_{4}S, with a molecular weight of approximately 471.9 g/mol. The chemical structure features a thiadiazine ring substituted with various functional groups, which are believed to enhance its biological activity.

PropertyValue
Molecular FormulaC23H19ClFN3O4SC_{23}H_{19}ClFN_{3}O_{4}S
Molecular Weight471.9 g/mol
Chemical StructureChemical Structure
CAS Number1031670-27-5

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit metabolic pathways or exhibit antimicrobial activity through:

  • Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity and influencing metabolic processes.
  • Receptor Modulation : It may interact with cell surface receptors, leading to changes in cellular signaling pathways.
  • Gene Expression Alteration : The compound might influence the expression of genes related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that benzothiadiazine derivatives can exhibit significant antimicrobial properties. The presence of halogen substituents (chlorine and fluorine) in this compound enhances its reactivity and potential interactions with microbial targets. Studies have shown that similar compounds have demonstrated efficacy against various bacterial strains.

Anticancer Properties

Benzothiadiazine derivatives are also being investigated for their anticancer potential. In vitro studies have reported that related compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. The unique substitution pattern in this compound may enhance its cytotoxic effects compared to simpler analogs.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in preliminary studies. Its interaction with specific receptors involved in inflammation could lead to reduced inflammatory responses.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiadiazine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting potent antimicrobial properties.
  • Anticancer Activity : In a recent investigation, the compound was tested on several cancer cell lines (e.g., breast cancer and leukemia). The results showed a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent.
  • Inflammation Modulation : Research focused on the anti-inflammatory effects of this compound revealed that it can significantly decrease pro-inflammatory cytokine levels in vitro, indicating its potential utility in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiadiazine Core : Initial steps focus on synthesizing the thiadiazine ring through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Subsequent steps introduce halogen and aromatic substituents via electrophilic aromatic substitution or nucleophilic substitution methods.
  • Final Acetamide Formation : The final step involves coupling reactions to form the acetamide group attached to the benzothiadiazine core.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Acetamide Derivatives
Feature Target Compound N-(4-Chloro-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
Core Structure Benzothiadiazine-1,1-dioxide Benzothiazole Benzothiazole
Dihedral Angle* ~80° (predicted) 79.3° Not reported
Hydrogen Bond Donors 2 (NH, OEt) 2 (NH, H2O) 1 (NH)
LogP (Estimated) 3.2 2.8 3.0

*Dihedral angle between aromatic rings.

Critical Analysis

The target compound’s benzothiadiazine-1,1-dioxide core and 4-ethoxyphenyl substituent confer distinct advantages in solubility and target engagement over benzothiazole analogs. However, its synthetic complexity may limit scalability compared to simpler acetamides . Structural data from SHELX-refined crystallographic studies (e.g., bond lengths: C1–C2 = 1.501 Å) confirm conformational stability, which is critical for drug design .

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